Phosphinic Acid vs. Phosphonic Acid: Distinct Acidity and Zinc Coordination Geometry
Phenethylphosphinic acid (CAS 86552-40-1) differs fundamentally from its phosphonic acid analog phenethylphosphonic acid (CAS 4672-30-4) at the phosphorus oxidation state. Phosphinic acids contain a P–H bond with a single acidic proton (pKa ~2–3), whereas phosphonic acids are dibasic (pKa₁ ~2.0, pKa₂ ~7.0) [1]. In metalloprotease inhibitor design, the tetrahedral geometry of phosphinic acids provides superior mimicry of the transition state of amide hydrolysis, enabling potent inhibition that phosphonic acids cannot achieve [2]. This structural distinction dictates that phenethylphosphinic acid will exhibit different metal-chelation behavior and biological stability compared to its phosphonic acid counterpart.
| Evidence Dimension | Acidity (pKa) and Coordination Geometry |
|---|---|
| Target Compound Data | Phosphinic acid: pKa ~2–3; tetrahedral geometry; monobasic |
| Comparator Or Baseline | Phosphonic acid: pKa₁ ~2.0, pKa₂ ~7.0; tetrahedral geometry; dibasic |
| Quantified Difference | Single vs. two acidic protons; distinct pH-dependent speciation |
| Conditions | Class-level comparison of phosphinic vs. phosphonic acid functional groups |
Why This Matters
Selection of phosphinic acid over phosphonic acid is critical for applications requiring monodentate metal coordination or pH-dependent solubility control.
- [1] Abdou, W. M., & Shaddy, A. A. (2020). Synopsis of recent synthetic methods and biological applications of phosphinic acid derivatives. Tetrahedron, 76(25), 131251. View Source
- [2] Reiter, L. A., et al. (2003). Phosphinic acid-based MMP-13 inhibitors that spare MMP-1 and MMP-3. Bioorganic & Medicinal Chemistry Letters, 13(14), 2331-2336. View Source
